1H and 13C NMR chemical shifts of 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl
1H and 13C NMR chemical shifts of 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical insights into the structural elucidation of complex, substituted biphenyl systems.
Introduction: The Role of NMR in Characterizing Substituted Biphenyls
Substituted biphenyls are a critical structural motif in a vast array of functional materials, including liquid crystals, and serve as the core scaffold for numerous biologically active compounds and pharmaceuticals. The precise three-dimensional structure, including the torsional angle between the two phenyl rings, is paramount to their function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of these molecules in solution.[1] The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the electronic environment, providing a detailed fingerprint of the molecular structure.[2]
For novel compounds like 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl, where experimental data may not be readily available, the accurate prediction of NMR spectra is an invaluable tool for structural verification and characterization.[3][4] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this target molecule, based on the principles of substituent chemical shift (SCS) effects.
Molecular Structure and Synthetic Considerations
The structure of 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl is characterized by two phenyl rings linked by a single C-C bond. One ring is substituted with a bromine atom and a fluorine atom, while the other bears a methyl group. The presence of substituents on both rings, particularly in the ortho positions to the inter-ring bond, can influence the dihedral angle between the rings due to steric hindrance.[5]
A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[6] This powerful C-C bond-forming reaction would likely involve the coupling of a boronic acid or ester derivative of one of the substituted phenyl rings with a halide of the other, catalyzed by a palladium complex.[6][7] For instance, the reaction could proceed between (3-fluoro-4-bromophenyl)boronic acid and 4-iodotoluene.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl is predicted to exhibit signals in the aromatic region, corresponding to the seven protons on the biphenyl core, and a signal in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns are influenced by the electronic effects (inductive and resonance) of the bromine, fluorine, and methyl substituents.
The expected chemical shifts can be estimated by considering the additive effects of the substituents on the chemical shifts of the parent biphenyl molecule.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.6 - 7.8 | dd | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 2.0 |
| H-5 | 7.4 - 7.6 | t | ³J(H-H) ≈ 8.0 |
| H-6 | 7.2 - 7.4 | ddd | ³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 2.0, ³J(H-F) ≈ 9.0 |
| H-2', H-6' | 7.3 - 7.5 | d | ³J(H-H) ≈ 8.0 |
| H-3', H-5' | 7.1 - 7.3 | d | ³J(H-H) ≈ 8.0 |
| -CH₃ | ~2.4 | s |
Disclaimer: These are predicted values and may differ from experimental results.
Analysis of Predicted ¹H Shifts:
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Ring A (4-bromo-3-fluoro-substituted):
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The fluorine atom, being highly electronegative, will exert a strong inductive withdrawing effect and a resonance donating effect. It will also introduce H-F coupling.
-
The bromine atom is also electronegative and will have a deshielding effect.
-
H-2: This proton is ortho to the fluorine and will be deshielded. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.
-
H-5: This proton is meta to the fluorine and para to the bromine. It is expected to be a triplet due to coupling with H-6 and H-2 (assuming similar coupling constants).
-
H-6: This proton is ortho to the bromine and meta to the fluorine. It will show coupling to H-5, H-2, and a larger coupling to the fluorine atom, likely resulting in a doublet of doublet of doublets.
-
-
Ring B (4'-methyl-substituted):
-
The methyl group is weakly electron-donating, leading to a slight shielding of the protons on this ring compared to unsubstituted biphenyl.
-
H-2' and H-6': These protons are ortho to the C-C bridge and meta to the methyl group. They will appear as a doublet.
-
H-3' and H-5': These protons are meta to the C-C bridge and ortho to the methyl group. They will also appear as a doublet.
-
-CH₃: The methyl protons will appear as a singlet in the upfield region.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 13 distinct signals for the carbon atoms of the biphenyl core and the methyl group. The chemical shifts are highly dependent on the nature of the substituents.[5] The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |
| C-1 | ~138 - 142 | |
| C-2 | ~115 - 119 | ~20 |
| C-3 | ~158 - 162 | ~250 |
| C-4 | ~110 - 114 | |
| C-5 | ~130 - 134 | |
| C-6 | ~125 - 129 | |
| C-1' | ~135 - 139 | |
| C-2', C-6' | ~128 - 132 | |
| C-3', C-5' | ~129 - 133 | |
| C-4' | ~137 - 141 | |
| -CH₃ | ~20 - 22 |
Disclaimer: These are predicted values and may differ from experimental results.
Analysis of Predicted ¹³C Shifts:
-
C-3: The carbon directly attached to the fluorine atom will be significantly downfield shifted and will exhibit a large one-bond C-F coupling (¹J(C-F)).[8]
-
C-4: The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".
-
C-1 and C-1': These are the quaternary carbons of the C-C bridge and will appear in the downfield region.[9]
-
C-4': The carbon attached to the methyl group will also be in the downfield aromatic region.
-
-CH₃: The methyl carbon will have a characteristic upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic molecules.[10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard one-pulse ¹H experiment.
-
Parameters:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Acquisition Time: 2-4 seconds for good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Parameters:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.
-
Conclusion
This technical guide provides a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl. By understanding the influence of the various substituents on the chemical shifts and coupling constants, researchers can effectively use this information for the structural verification of this and related compounds. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which, in conjunction with 2D NMR techniques, will allow for the unambiguous assignment of all proton and carbon signals.
References
Sources
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- 5. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. thieme.de [thieme.de]
- 8. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
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